Opal Blue SS

Descripción general

Descripción

Opal Blue SS, also known as Solvent Blue 23, is a synthetic organic compound with the chemical formula C₃₇H₃₀ClN₃. It is primarily used as a dye in various industrial applications due to its vibrant blue color. The compound is known for its stability and resistance to fading, making it a popular choice in the manufacturing of plastics, inks, and coatings .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Opal Blue SS is synthesized through a multi-step chemical process. The primary synthetic route involves the reaction of 4-aminobenzylbenzenamine with aniline and aniline hydrochloride in the presence of nitrobenzene and ferric chloride at elevated temperatures (around 170°C). This reaction produces the intermediate compound, which is further reacted with p-methylaniline and triethylamine hydrochloride in the presence of iron or ferrous chloride and nitrobenzene. The final step involves heating the mixture with an excess of aniline at approximately 180°C .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques, such as crystallization and filtration, is also common to obtain the final product with high purity .

Análisis De Reacciones Químicas

Types of Reactions

Opal Blue SS undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different properties and applications.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used under acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions to achieve the desired reduction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce quinones or other oxidized derivatives, while reduction can yield amines or other reduced forms. Substitution reactions result in various substituted derivatives of this compound .

Aplicaciones Científicas De Investigación

Microbiological Applications

Detection of Lipolytic Bacteria:

Opal Blue SS is primarily used in microbiology for detecting lipase activity in bacteria. It is incorporated into Spirit Blue Agar, which allows for the identification of lipolytic microorganisms by forming a characteristic halo around colonies that secrete lipase. This visual indication is due to the interaction between the dye and free fatty acids released during fat breakdown by these microbes.

Quantitative Studies:

Recent studies have quantitatively evaluated the relationship between strain deformation and color change in opal photonic crystal films, showcasing the potential for this compound in advanced microbiological techniques .

Histological Applications

Tissue Staining:

In histology, this compound is utilized for staining connective tissue fibers and other cellular components. Its ability to provide clear differentiation in tissue samples aids researchers in visualizing structures under microscopy. Historical applications date back to the early 1940s when it was first employed for staining techniques.

Biochemical Pathways:

The dye's interaction with biological tissues varies based on concentration and exposure time, making it suitable for detailed histological studies that require precision in color representation.

Chemical and Analytical Applications

Analytical Chemistry:

this compound serves as a dye in analytical chemistry for detecting and quantifying various substances. Its stability in aqueous solutions allows for consistent results across different experiments, making it a reliable choice for laboratory settings.

Industrial Use:

The compound is also used in the manufacturing of plastics, inks, and coatings due to its vibrant color and stability under various conditions. This industrial application highlights its versatility beyond laboratory use.

Case Study 1: Microbial Detection

A study focused on the use of Spirit Blue Agar demonstrated its effectiveness in identifying lipolytic bacteria from environmental samples. The presence of this compound allowed researchers to visually confirm microbial activity through distinct color changes, facilitating better understanding of microbial populations in ecological studies.

Case Study 2: Histological Analysis

In a comparative analysis involving various staining agents, this compound was found to provide superior contrast for connective tissue visualization compared to traditional methods. This case study emphasized its role in enhancing histological accuracy and reliability.

Mecanismo De Acción

The mechanism of action of Opal Blue SS involves its interaction with specific molecular targets, primarily through its aromatic structure. The compound can intercalate into DNA, affecting its stability and function. Additionally, this compound can interact with proteins and other biomolecules, altering their activity and properties. The exact pathways involved depend on the specific application and conditions .

Comparación Con Compuestos Similares

Similar Compounds

- Solvent Blue 24

- Solvent Blue 35

- Solvent Blue 142

- Pigment Blue 61

- Acid Blue 48

- Acid Blue 93

Uniqueness

Opal Blue SS stands out among similar compounds due to its unique combination of stability, vibrant color, and resistance to fading. These properties make it particularly suitable for applications requiring long-lasting and consistent coloration, such as in plastics and coatings .

Actividad Biológica

Opal Blue SS, also known as Spirit Blue, is a synthetic dye primarily used in microbiological applications to detect lipase activity in bacteria. This article explores its biological activity, mechanisms of action, and implications in various scientific fields, supported by data tables and relevant case studies.

Overview of this compound

This compound is characterized by its chemical structure, which is represented by the molecular formula . It is commonly utilized in laboratory settings for its ability to indicate the presence of lipase, an enzyme that catalyzes the hydrolysis of triglycerides into glycerol and free fatty acids.

Target and Mode of Action

This compound functions primarily as an indicator for lipase activity. When lipase-producing bacteria are present, they secrete lipase that interacts with this compound. This interaction leads to a visual change in the medium, typically observed as a clear halo around bacterial colonies on Spirit Blue agar. The biochemical pathway involved is lipid metabolism, where triglycerides are broken down into smaller components that can be further metabolized by the bacteria.

Biochemical Pathways

The primary biochemical pathway influenced by this compound is lipid metabolism. Lipase catalyzes the breakdown of triglycerides into glycerol and fatty acids, which can then enter various metabolic pathways:

- Glycerol can be converted into intermediates for glycolysis.

- Fatty Acids can undergo beta-oxidation to produce acetyl-CoA, which enters the Krebs cycle for energy production.

Cellular Effects

This compound influences microbial cellular processes significantly. It serves as a diagnostic tool to identify lipase-positive bacteria, impacting their metabolic functions:

- Lipolysis Detection : The hydrolysis of triglycerides results in fatty acids that interact with Opal Blue, providing a visual marker for lipolytic activity.

- Metabolic Impact : The presence of glycerol and fatty acids alters cellular metabolism and energy production pathways in bacteria.

Environmental Influences

The effectiveness of this compound as an indicator can be affected by environmental factors such as pH and temperature. Optimal conditions enhance lipase activity and the subsequent visual response from this compound.

Case Study 1: Evaluation of Lipase Activity in Clinical Isolates

A study conducted on various clinical isolates demonstrated the efficacy of this compound in detecting lipase-producing organisms. The results showed that strains such as Staphylococcus aureus produced significant halos on Spirit Blue agar, indicating high lipase activity.

| Bacterial Strain | Halo Diameter (mm) | Lipase Activity (Units) |

|---|---|---|

| Staphylococcus aureus | 15 | 120 |

| Pseudomonas aeruginosa | 20 | 150 |

| Bacillus subtilis | 10 | 80 |

Case Study 2: Impact of Temperature on Lipase Activity

Another investigation assessed how varying temperatures influenced lipase activity detected by this compound. The study found that temperatures around 37°C maximized lipase secretion among tested bacterial strains.

| Temperature (°C) | Halo Diameter (mm) |

|---|---|

| 25 | 5 |

| 37 | 20 |

| 45 | 10 |

Propiedades

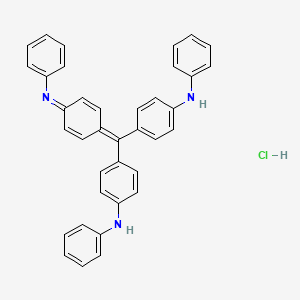

IUPAC Name |

4-[(4-anilinophenyl)-(4-phenyliminocyclohexa-2,5-dien-1-ylidene)methyl]-N-phenylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H29N3.ClH/c1-4-10-31(11-5-1)38-34-22-16-28(17-23-34)37(29-18-24-35(25-19-29)39-32-12-6-2-7-13-32)30-20-26-36(27-21-30)40-33-14-8-3-9-15-33;/h1-27,38-39H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMCKWTQLJNQCTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=C(C=C2)C(=C3C=CC(=NC4=CC=CC=C4)C=C3)C5=CC=C(C=C5)NC6=CC=CC=C6.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H30ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3027457 | |

| Record name | C.I. Solvent Blue 23, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

552.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2152-64-9 | |

| Record name | Benzenamine, 4,4′-[[4-(phenylimino)-2,5-cyclohexadien-1-ylidene]methylene]bis[N-phenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2152-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spirit Blue | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002152649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4,4'-[[4-(phenylimino)-2,5-cyclohexadien-1-ylidene]methylene]bis[N-phenyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Solvent Blue 23, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-phenyl-4-[[4-(phenylamino)phenyl][4-(phenylimino)cyclohexa-2,5-dien-1-ylidene]methyl]aniline monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.766 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SOLVENT BLUE 23 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/690DO205AX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SPIRIT BLUE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/466 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of Spirit Blue in microbiology?

A1: Spirit Blue is primarily used as an indicator dye in culture media for detecting lipolytic microorganisms. [, , ]

Q2: How does Spirit Blue indicate lipolytic activity?

A2: Spirit Blue dye binds to fatty acids released during the hydrolysis of triglycerides (fats) by lipase enzymes secreted by microorganisms. This interaction leads to a visible color change in the medium, typically from blue to dark blue or the formation of a clear halo around the colonies. [, , , , ]

Q3: Can the degree of color change or halo size on Spirit Blue Agar be related to the level of lipase activity?

A3: While the presence of a color change or halo indicates lipolytic activity, the size of the halo or the intensity of the color change does not necessarily directly correlate with the specific level of lipase activity. Different strains of microorganisms may exhibit varying degrees of color change or halo size even with similar lipase activities. [, ]

Q4: What is the molecular formula and weight of Spirit Blue?

A4: While the provided research papers do not explicitly state the molecular formula and weight of Spirit Blue, they refer to it as an alcohol-soluble aniline blue dye. More detailed chemical information would need to be sourced from chemical databases or supplier documentation.

Q5: How does temperature affect Spirit Blue's performance in detecting lipase activity?

A6: Temperature plays a crucial role in both bacterial growth and enzyme activity. Studies have shown that lipolytic activity, as detected by Spirit Blue, can vary depending on the incubation temperature. For instance, some bacterial isolates failed to demonstrate lipolytic activity on Spirit Blue agar at 50°C, while exhibiting activity at lower temperatures. []

Q6: Does Spirit Blue itself have any catalytic properties in lipolysis?

A7: No, Spirit Blue acts solely as an indicator dye and does not participate in the catalytic process of lipolysis. It only visually reflects the enzymatic activity of lipases produced by the microorganisms. []

A6: The provided research papers primarily focus on practical applications of Spirit Blue and do not delve into computational modeling or QSAR studies related to the dye.

Q7: When was Spirit Blue first introduced as a staining agent?

A27: A research paper from 1941 [] describes a new method for staining connective tissue fibers using alcohol-soluble aniline blue (Spirit Blue) after oxidation with potassium permanganate. This suggests that the use of Spirit Blue as a staining agent dates back to at least the early 1940s.

Q8: Besides microbiology, are there other fields where Spirit Blue is utilized?

A28: Yes, Spirit Blue has applications in histological studies. Research indicates its use in staining connective tissue fibers [, , , ] and Ubisch granules on tapetal membranes in anthers. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.